2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride
Description
Properties
IUPAC Name |
2-chloro-4-piperidin-4-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3.2ClH/c10-9-12-6-3-8(13-9)7-1-4-11-5-2-7;;/h3,6-7,11H,1-2,4-5H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALBJUHKWWXECC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NC=C2)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride typically involves the reaction of 2-chloropyrimidine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization Reactions: The piperidine ring can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Similarities
The compound belongs to a broader class of 2-chloro-substituted pyrimidines and piperidine derivatives. Below is a comparative analysis of its closest analogs:
Key Differences and Implications
Substituent Position: The position of chlorine (C2 vs. C5) significantly impacts biological activity. For example, 5-chloro analogs (e.g., CAS 2378502-81-7) show selectivity for kinase targets, whereas C2-chloro derivatives are prioritized in CNS drug design . Piperidine vs. alternative amines: Piperidin-4-yl enhances blood-brain barrier penetration compared to diethylamino groups, making it more suitable for CNS applications .
Core Heterocycle: Pyridine-based analogs (e.g., CAS 1197941-02-8) exhibit distinct electronic properties, altering binding affinities to non-serotonergic targets like kinases .
Salt Form: Dihydrochloride salts (e.g., CAS 2044927-14-0) improve aqueous solubility over mono-HCl or freebase forms, facilitating in vivo studies .
Research Findings and Industrial Relevance
- Synthetic Accessibility : The compound’s synthesis is scalable via vinyl addition reactions, as demonstrated in optimized protocols yielding >90% purity .
- Market Availability : Over 1,300 suppliers (e.g., ECHEMI) offer the compound with ISO certification, reflecting its demand in preclinical research .
- Regulatory Status : Compliant with REACH and FDA guidelines for intermediates, ensuring suitability for pharmaceutical pipelines .
Biological Activity
2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine moiety, and has been investigated for various pharmacological effects, including anti-inflammatory, antibacterial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride is CHClN. The compound features a pyrimidine ring substituted with a piperidine group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that the piperidine moiety enhances binding affinity to target proteins, thereby modulating various signaling pathways. The chlorine substitution on the pyrimidine ring may also influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets.
Antibacterial Activity
Studies have shown that 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride exhibits significant antibacterial properties. For instance, it demonstrated moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis. In vitro assays revealed that the compound's efficacy correlates with its ability to inhibit bacterial growth by disrupting cellular processes.
Anticancer Potential
Recent research has highlighted the compound's potential as an anticancer agent. In cell line studies, it was found to inhibit cell proliferation in various cancer types, including breast and lung cancer. The mechanism involves inducing apoptosis and inhibiting key signaling pathways associated with tumor growth.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. Notably, it showed strong inhibitory activity against acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's. Additionally, it has been noted for its urease inhibitory activity, which may have implications in managing urinary tract infections.
Case Studies
- Antibacterial Screening : A study conducted on synthesized derivatives of piperidine compounds included 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride, revealing its effectiveness against multiple bacterial strains with IC50 values indicating significant potency .
- Anticancer Activity : In a series of experiments involving human cancer cell lines, the compound was shown to reduce cell viability significantly at concentrations as low as 10 µM. This reduction was linked to increased apoptosis markers .
- Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit AChE and urease enzymes. Results indicated that it could serve as a potential therapeutic agent in conditions where these enzymes are implicated .
Comparative Analysis
To better understand the biological activity of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride, it is useful to compare it with other similar compounds:
| Compound Name | Antibacterial Activity | AChE Inhibition | Anticancer Activity |
|---|---|---|---|
| 2-Chloro-4-(piperidin-4-yl)pyrimidine | Moderate to Strong | Strong | Significant |
| Piperidine Derivative A | Weak | Moderate | Low |
| Piperidine Derivative B | Moderate | Strong | Moderate |
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting a halogenated pyrimidine precursor (e.g., 2,4-dichloropyrimidine) with piperidine derivatives under basic conditions. For example:
- Step 1 : React 2,4-dichloropyrimidine with 4-aminopiperidine in a polar solvent (e.g., DMF or DMSO) at 60–80°C for 6–12 hours.
- Step 2 : Purify the intermediate via column chromatography (silica gel, eluting with CH₂Cl₂:MeOH 9:1).
- Step 3 : Convert the free base to the dihydrochloride salt using HCl in an anhydrous solvent (e.g., ethanol or diethyl ether) .
Key Considerations : Monitor reaction progress with TLC or HPLC. Optimize stoichiometry to avoid over-alkylation.
Q. How can the purity and structure of this compound be characterized?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for piperidinyl protons at δ 2.5–3.5 ppm; ¹³C NMR for pyrimidine carbons at δ 150–160 ppm).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]⁺ for free base: m/z 228.1; dihydrochloride: m/z 300.1).
- HPLC : C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).
- Elemental Analysis : Validate chloride content (theoretical Cl⁻: ~23.6%) .
Q. What are the solubility and stability profiles of this compound?
- Methodological Answer :
- Solubility : Highly soluble in polar solvents (e.g., water, DMSO, methanol). Test solubility via saturation shake-flask method:
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | >50 (at pH 2–3) |
| DMSO | >100 |
- Stability : Store at –20°C under anhydrous conditions. Degradation occurs via hydrolysis of the pyrimidine ring in alkaline conditions (pH > 8). Monitor stability using accelerated aging studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in substitution reactions involving this compound?
- Methodological Answer : Regioselectivity in further substitutions (e.g., at the 2-chloro position) depends on:
- Base Strength : Strong bases (e.g., NaH) favor deprotonation of the piperidinyl NH, directing electrophiles to the pyrimidine’s 4-position.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for SNAr mechanisms.
- Catalysts : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective functionalization at the chloro position. Validate outcomes via LC-MS and NOESY NMR .
Q. What biological targets or mechanisms are associated with this compound?
- Methodological Answer : The piperidinyl-pyrimidine scaffold is reported to interact with:
- Kinase Inhibitors : Potential ATP-binding site interactions (e.g., JAK2, EGFR). Test via kinase profiling assays (IC₅₀ determination using ADP-Glo™).
- GPCRs : Screen against β-adrenergic or serotonin receptors (radioligand binding assays).
- Antimicrobial Activity : Assess against Gram-positive bacteria (MIC via broth microdilution) .
Note : Contradictions in bioactivity data may arise from impurity profiles or assay conditions (e.g., serum protein interference) .
Q. How can impurities or degradation products be identified and quantified?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (80°C), light (ICH Q1B), and hydrolytic conditions (0.1N HCl/NaOH).
- LC-HRMS : Use high-resolution mass spectrometry (e.g., Q-TOF) to identify degradation products (e.g., dechlorinated pyrimidine or oxidized piperidine).
- Quantitative NMR (qNMR) : Quantify residual solvents or counterion variability (e.g., excess HCl) .
Q. What computational approaches are suitable for modeling interactions of this compound?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict binding poses in kinase or receptor targets (PDB IDs: e.g., 4HJO for JAK2).
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes (20 ns trajectories, AMBER force field).
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors .
Data Contradictions and Resolution
- Example : Discrepancies in reported IC₅₀ values for kinase inhibition may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
